(E)-3-(5-bromo-1H-indol-3-yl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide
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Overview
Description
3-(5-bromo-1H-indol-3-yl)-2-cyano-N-[(pyridin-3-yl)methyl]prop-2-enamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromo-1H-indol-3-yl)-2-cyano-N-[(pyridin-3-yl)methyl]prop-2-enamide typically involves multiple steps:
Bromination of Indole: The starting material, indole, is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Formation of Indole-3-carboxaldehyde: The brominated indole is then converted to indole-3-carboxaldehyde through a formylation reaction using reagents like Vilsmeier-Haack reagent.
Knoevenagel Condensation: The indole-3-carboxaldehyde undergoes a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine to form the cyano-substituted indole derivative.
Amidation: The final step involves the reaction of the cyano-substituted indole derivative with pyridin-3-ylmethylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(5-bromo-1H-indol-3-yl)-2-cyano-N-[(pyridin-3-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
3-(5-bromo-1H-indol-3-yl)-2-cyano-N-[(pyridin-3-yl)methyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized indole derivatives with industrial applications.
Mechanism of Action
The mechanism of action of 3-(5-bromo-1H-indol-3-yl)-2-cyano-N-[(pyridin-3-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-bromo-1H-indol-3-yl)-2-cyano-N-[(pyridin-2-yl)methyl]prop-2-enamide
- 3-(5-bromo-1H-indol-3-yl)-2-cyano-N-[(pyridin-4-yl)methyl]prop-2-enamide
- 3-(5-bromo-1H-indol-3-yl)-2-cyano-N-[(quinolin-3-yl)methyl]prop-2-enamide
Uniqueness
The uniqueness of 3-(5-bromo-1H-indol-3-yl)-2-cyano-N-[(pyridin-3-yl)methyl]prop-2-enamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H13BrN4O |
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Molecular Weight |
381.2 g/mol |
IUPAC Name |
(E)-3-(5-bromo-1H-indol-3-yl)-2-cyano-N-(pyridin-3-ylmethyl)prop-2-enamide |
InChI |
InChI=1S/C18H13BrN4O/c19-15-3-4-17-16(7-15)14(11-22-17)6-13(8-20)18(24)23-10-12-2-1-5-21-9-12/h1-7,9,11,22H,10H2,(H,23,24)/b13-6+ |
InChI Key |
ROHCDQCTRRHLSY-AWNIVKPZSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)CNC(=O)/C(=C/C2=CNC3=C2C=C(C=C3)Br)/C#N |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C(=CC2=CNC3=C2C=C(C=C3)Br)C#N |
Origin of Product |
United States |
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